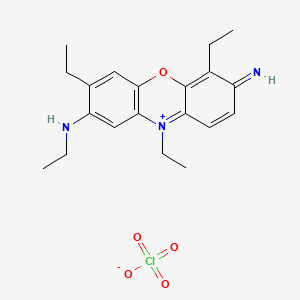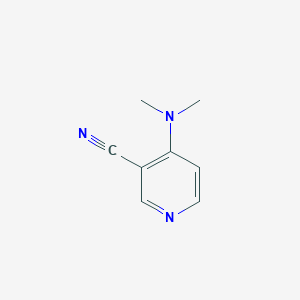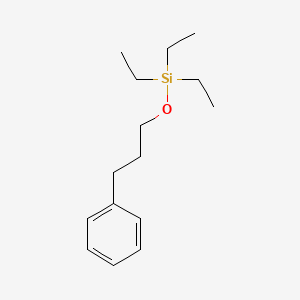
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate is a complex organic compound with a unique structure that includes multiple ethyl groups and an iminium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate typically involves multi-step organic reactions. The process begins with the preparation of the phenoxazine core, followed by the introduction of ethyl groups and the formation of the iminium ion. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the iminium ion to an amine, changing the compound’s electronic structure and reactivity.
Substitution: The ethyl groups can be substituted with other functional groups, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenoxazine derivatives, while reduction can produce amine-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Applications De Recherche Scientifique
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mécanisme D'action
The mechanism by which N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate exerts its effects involves its interaction with molecular targets and pathways. The iminium ion can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-amino-3,6,10-triethyl-2-(ethylimino)-2,10-dihydrophenoxazin-5-ium perchlorate
- 2,3,6,7,10,11-hexahydroxytriphenylene
Uniqueness
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate is unique due to its specific arrangement of ethyl groups and the presence of an iminium ion. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C20H26ClN3O5 |
|---|---|
Poids moléculaire |
423.9 g/mol |
Nom IUPAC |
N,3,6,10-tetraethyl-7-iminophenoxazin-10-ium-2-amine;perchlorate |
InChI |
InChI=1S/C20H26N3O.ClHO4/c1-5-13-11-19-18(12-16(13)22-7-3)23(8-4)17-10-9-15(21)14(6-2)20(17)24-19;2-1(3,4)5/h9-12,21-22H,5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
HQYZZICTOBWMJP-UHFFFAOYSA-M |
SMILES canonique |
CCC1=CC2=C(C=C1NCC)[N+](=C3C=CC(=N)C(=C3O2)CC)CC.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)


![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)



![[(1R,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B13820748.png)


![(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B13820775.png)
